[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dihydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an amino group, a methoxyphenyl group, and a benzene-1,2-diol moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL typically involves multi-step organic reactions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridines, quinone derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-({[3-AMINO-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)BENZOATE
- 3-AMINO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YLMETHANONE
- ETHYL 3-AMINO-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
Uniqueness
4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL is unique due to its specific substitution pattern and the presence of both a thienopyridine core and a benzene-1,2-diol moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H16N2O4S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(3,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C21H16N2O4S/c1-27-13-5-2-11(3-6-13)15-8-7-14-18(22)20(28-21(14)23-15)19(26)12-4-9-16(24)17(25)10-12/h2-10,24-25H,22H2,1H3 |
InChI Key |
LVYPMFUFHCQJHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC(=C(C=C4)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.